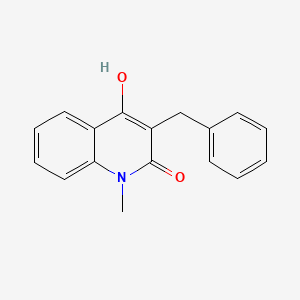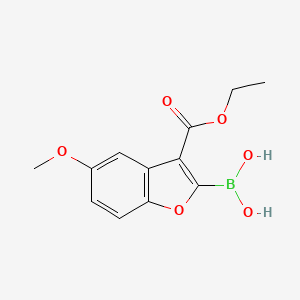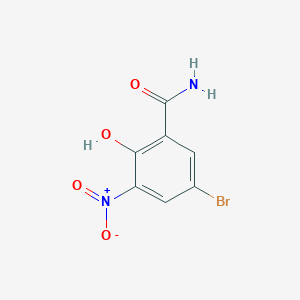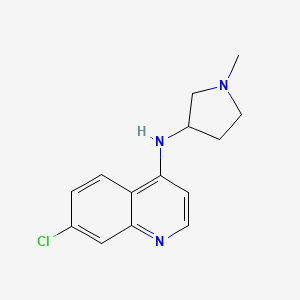
5-((Hex-5-en-1-yloxy)methyl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Hex-5-en-1-yloxy)methyl)quinolin-8-ol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a hex-5-en-1-yloxy methyl group attached, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Hex-5-en-1-yloxy)methyl)quinolin-8-ol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Hex-5-en-1-yloxy Methyl Group: This step involves the reaction of the quinoline core with hex-5-en-1-ol in the presence of a suitable base, such as sodium hydride, to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-((Hex-5-en-1-yloxy)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or at the hex-5-en-1-yloxy methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-((Hex-5-en-1-yloxy)methyl)quinolin-8-ol has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Coordination Chemistry: The compound can act as a ligand in coordination complexes with transition metals, which are studied for their catalytic and electronic properties.
Material Science: Quinoline derivatives are explored for their use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 5-((Hex-5-en-1-yloxy)methyl)quinolin-8-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The quinoline core can intercalate with DNA, inhibit topoisomerase enzymes, or interact with other cellular targets, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolin-8-ol: A simpler quinoline derivative without the hex-5-en-1-yloxy methyl group.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoxaline: A related nitrogen-containing heterocycle with similar chemical properties.
Uniqueness
5-((Hex-5-en-1-yloxy)methyl)quinolin-8-ol is unique due to the presence of the hex-5-en-1-yloxy methyl group, which can impart distinct chemical and biological properties compared to other quinoline derivatives. This structural feature may enhance its solubility, bioavailability, and interaction with specific molecular targets.
Propriétés
Numéro CAS |
870134-56-8 |
|---|---|
Formule moléculaire |
C16H19NO2 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
5-(hex-5-enoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C16H19NO2/c1-2-3-4-5-11-19-12-13-8-9-15(18)16-14(13)7-6-10-17-16/h2,6-10,18H,1,3-5,11-12H2 |
Clé InChI |
MXNWSOGYLJTBSK-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCOCC1=C2C=CC=NC2=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11856096.png)






![2-(9H-Pyrido[3,4-B]indol-1-YL)aniline](/img/structure/B11856133.png)
